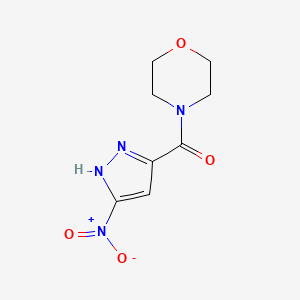

Morpholino(3-nitro-1H-pyrazol-5-yl)methanone

Description

BenchChem offers high-quality Morpholino(3-nitro-1H-pyrazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholino(3-nitro-1H-pyrazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

morpholin-4-yl-(5-nitro-1H-pyrazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O4/c13-8(11-1-3-16-4-2-11)6-5-7(10-9-6)12(14)15/h5H,1-4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIQUESODSAKTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=NNC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to the Synthesis of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for Morpholino(3-nitro-1H-pyrazol-5-yl)methanone, a heterocyclic compound of interest in medicinal chemistry. The synthesis is predicated on the coupling of two readily available precursors: 3-nitro-1H-pyrazole-5-carboxylic acid and morpholine. This document details the underlying chemical principles, offers a step-by-step experimental protocol for two reliable synthetic routes, and presents the necessary data for the characterization of the final product. The synthesis is a straightforward and efficient process, making the target compound accessible for further research and development.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in drug discovery.[1][2][3] The incorporation of a nitro group and a morpholine moiety can further modulate the physicochemical and pharmacological properties of the pyrazole core. Morpholino(3-nitro-1H-pyrazol-5-yl)methanone (CAS 1045707-16-1) is a compound that combines these key structural features. This guide will focus on its synthesis, providing a robust and reproducible methodology.

The synthetic strategy hinges on the formation of an amide bond between the carboxylic acid group of 3-nitro-1H-pyrazole-5-carboxylic acid and the secondary amine of morpholine.[4] This transformation is a cornerstone of organic synthesis, and numerous methods have been developed to facilitate it.[5] This guide will explore two of the most common and effective approaches: the use of a coupling agent and the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

Retrosynthetic Analysis

The synthesis of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone can be envisioned through a simple retrosynthetic disconnection of the amide bond, leading back to the two commercially available starting materials: 3-nitro-1H-pyrazole-5-carboxylic acid and morpholine.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway

The forward synthesis involves the coupling of 3-nitro-1H-pyrazole-5-carboxylic acid and morpholine. This can be achieved through two primary, reliable methods:

-

Method A: Direct amide coupling using a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt).

-

Method B: A two-step process involving the conversion of the carboxylic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by the reaction of the acyl chloride with morpholine.

Caption: Synthetic pathways to Morpholino(3-nitro-1H-pyrazol-5-yl)methanone.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale.

Materials and Reagents

| Reagent | Purity | Supplier |

| 3-nitro-1H-pyrazole-5-carboxylic acid | ≥97% | Commercially Available |

| Morpholine | ≥99% | Commercially Available |

| EDC hydrochloride | ≥98% | Commercially Available |

| HOBt hydrate | ≥97% | Commercially Available |

| N-Methylmorpholine (NMM) | ≥99% | Commercially Available |

| Thionyl chloride | ≥99% | Commercially Available |

| Triethylamine | ≥99% | Commercially Available |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially Available |

| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercially Available |

| Ethyl acetate | HPLC grade | Commercially Available |

| Hexanes | HPLC grade | Commercially Available |

| Magnesium sulfate, anhydrous | - | Commercially Available |

Method A: EDC/HOBt Coupling

This method is often preferred due to its mild reaction conditions and the avoidance of handling highly reactive acyl chlorides.

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq).

-

Dissolution: Dissolve the carboxylic acid in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq).

-

Amine Addition: Add morpholine (1.1 eq) followed by a tertiary amine base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Method B: Acyl Chloride Formation

This method is generally faster but requires the handling of moisture-sensitive and corrosive reagents.

Step-by-Step Procedure:

-

Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of anhydrous DMF (1-2 drops). Cool the mixture to 0 °C in an ice bath.

-

Addition of Chlorinating Agent: Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise to the suspension.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The completion of the reaction is indicated by the cessation of gas evolution and the formation of a clear solution.

-

Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess chlorinating agent and solvent. The resulting crude 3-nitro-1H-pyrazole-5-carbonyl chloride is typically used immediately in the next step without further purification.

-

Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of morpholine (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM.

-

Amine Addition: Add the morpholine solution dropwise to the stirred acyl chloride solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

-

Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by recrystallization or column chromatography as described in Method A.

Characterization Data

The following table summarizes the expected data for the final product.

| Property | Data |

| IUPAC Name | (Morpholin-4-yl)(3-nitro-1H-pyrazol-5-yl)methanone |

| CAS Number | 1045707-16-1 |

| Molecular Formula | C₈H₁₀N₄O₄ |

| Molecular Weight | 226.19 g/mol |

| Appearance | Expected to be a solid |

| Purity | ≥95% (after purification) |

Note: Specific melting point, NMR, and other analytical data should be obtained upon synthesis and purification.

Safety Considerations

-

3-nitro-1H-pyrazole-5-carboxylic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE).

-

Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage. Use in a well-ventilated fume hood with appropriate PPE.[4]

-

EDC·HCl and HOBt: Irritants. Avoid inhalation and contact with skin and eyes.

-

Thionyl chloride and Oxalyl chloride: Highly corrosive and toxic. React violently with water. Handle with extreme care in a fume hood.

-

Solvents (DCM, DMF): Volatile and potentially harmful. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone is a readily achievable process for researchers in organic and medicinal chemistry. The two presented pathways, utilizing either a coupling agent or an acyl chloride intermediate, offer flexibility based on available resources and experimental preferences. Both methods start from commercially available precursors and employ standard laboratory techniques. This guide provides a solid foundation for the successful and reproducible synthesis of this valuable pyrazole derivative, enabling its further investigation in various scientific disciplines.

References

- Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Bioorganic & Medicinal Chemistry, 25(22), 5859-5873.

- Zitouni, G. T., et al. (2005). Synthesis and antimicrobial activity of some new 1,3,5-trisubstituted-2-pyrazoline derivatives. European Journal of Medicinal Chemistry, 40(2), 153-158.

- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.

- This cit

- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

-

Ataman Kimya. (n.d.). MORPHOLINE (110-91-8). Retrieved from [Link]

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- Kumar, V., et al. (2013). Pyrazole containing compounds: A historical overview. European Journal of Medicinal Chemistry, 67, 403-423.

Sources

- 1. 4-BROMO-5-(2-CHLORO-BENZOYLAMINO)-1H-PYRAZOLE-3-CARBOXYLIC ACID (PHENYL)AMIDE DERIVATIVES AND RELATED COMPOUNDS AS BRADYKININ B1 RECEPTOR ANTAGONISTS FOR THE TREATMENT OF INFLAMMATORY DISEASES - Patent 1635821 [data.epo.org]

- 2. researchgate.net [researchgate.net]

- 3. Compound [1-methyl-5-(2-nitrophenoxy)-1H-pyrazol-3-yl](morpholin-4-yl)methanone -... [chemdiv.com]

- 4. Making a Morpholino Experiment Work: Controls, Favoring Specificity, Improving Efficacy, Storage, and Dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

Physicochemical properties of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone

Technical Guide: Physicochemical Profiling and Synthetic Utility of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone

Executive Summary

Morpholino(3-nitro-1H-pyrazol-5-yl)methanone (CAS: 1045707-16-1) is a highly specialized heterocyclic building block utilized extensively in modern drug discovery[1]. Characterized by its precise molecular architecture—combining a polar solubilizing morpholine ring, a rigid methanone linker, and a versatile pyrazole core—this compound serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). It is most notably employed in the construction of kinase inhibitors targeting Bruton's Tyrosine Kinase (BTK) for the treatment of immunological disorders and oncology[2].

Structural and Physicochemical Profiling

To effectively integrate Morpholino(3-nitro-1H-pyrazol-5-yl)methanone into complex synthetic workflows, a rigorous understanding of its physicochemical properties is required. The molecule features a relatively high Topological Polar Surface Area (TPSA), driven by the nitro group and the morpholine oxygen, which dictates its solubility profile and downstream pharmacokinetic potential[3].

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | Morpholino(3-nitro-1H-pyrazol-5-yl)methanone |

| CAS Number | 1045707-16-1 |

| Molecular Formula | C8H10N4O4 |

| Molecular Weight | 226.19 g/mol |

| SMILES Code | O=C(N1CCOCC1)C2=CC(=O)=NN2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

| Topological Polar Surface Area | ~121.8 Ų |

| Rotatable Bonds | 2 |

Structure-Property Relationships (SPR)

The architectural design of this building block is not arbitrary; each functional group serves a distinct physicochemical and synthetic purpose designed to overcome common hurdles in small-molecule drug development[].

Caption: Structure-Property Relationship (SPR) of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone.

-

Morpholine Ring: In kinase inhibitor design, flat aromatic systems frequently suffer from poor aqueous solubility. The morpholine appendage acts as a hydrophilic solubilizing group, effectively lowering the LogP and balancing the lipophilicity of the final scaffold.

-

3-Nitro Group: Electronically, the nitro group strongly withdraws electron density from the pyrazole, lowering its pKa and rendering the NH more acidic. Synthetically, it acts as a robust, masked amine that resists electrophilic degradation during early-stage multi-step synthesis.

-

1H-Pyrazole Core: The pyrazole nitrogen atoms act as critical hydrogen bond donors/acceptors, a motif frequently exploited to anchor molecules into the ATP-binding hinge region of target kinases[5].

-

Methanone Linker: Provides a stable, non-hydrolyzable amide bond while restricting the conformational flexibility of the molecule, reducing the entropic penalty upon target binding.

Experimental Methodology: Catalytic Nitro Reduction

To unlock the synthetic potential of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone, the nitro group must typically be reduced to an amine. This unveils a nucleophilic center capable of undergoing late-stage functionalization[2].

Protocol: Catalytic Hydrogenation to Morpholino(3-amino-1H-pyrazol-5-yl)methanone This protocol is designed as a self-validating system, utilizing analytical checkpoints to ensure complete conversion without over-reduction or cleavage of the morpholine amide.

-

Preparation & Solvation: Dissolve 1.0 equivalent of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone in a polar protic solvent (e.g., Methanol, 0.1 M concentration).

-

Causality: Methanol ensures complete solvation of both the moderately polar nitro starting material and the highly polar amino product, preventing premature precipitation and stalled kinetics.

-

-

Catalyst Addition: Under a steady stream of Argon, carefully add 10% Palladium on Carbon (Pd/C) (0.05 equivalents by weight).

-

Causality: Pd/C is selected because it efficiently reduces nitro groups at ambient pressure without risking the hydrogenolysis of the robust methanone linker.

-

-

Hydrogenation: Evacuate the reaction vessel and backfill with Hydrogen gas (1 atm via balloon). Stir vigorously at 25°C for 4–6 hours.

-

In-Process Monitoring (Validation Check): Withdraw a 10 µL aliquot, dilute in Methanol, and analyze via LC-MS.

-

Validation: The reaction is deemed complete when the starting mass (m/z 227 [M+H]+) is fully consumed, and the product mass (m/z 197 [M+H]+) dominates the chromatogram.

-

-

Workup & Isolation: Purge the flask with Argon to remove residual Hydrogen. Filter the mixture through a tightly packed Celite pad to safely remove the pyrophoric Pd/C catalyst. Wash the pad with excess Methanol.

-

Concentration: Concentrate the filtrate under reduced pressure. Triturate the resulting solid with diethyl ether to afford the pure 3-amino intermediate.

Application in Drug Development: BTK Inhibitor Scaffolds

Following reduction, the resulting 3-amino-pyrazole intermediate is a highly sought-after nucleophile. In the development of heteroaryl pyridone and aza-pyridone compounds, this building block is coupled with functionalized pyridines or pyrazines via SNAr or Buchwald-Hartwig cross-coupling[2]. These complex scaffolds are specifically designed to inhibit Bruton's Tyrosine Kinase (BTK), a critical enzyme in B-cell receptor signaling implicated in autoimmune diseases and B-cell malignancies[5].

Caption: Synthetic workflow from the nitro building block to a kinase inhibitor scaffold.

References

- Title: US8716274B2 - Heteroaryl pyridone and aza-pyridone compounds Source: Google Patents URL

Sources

- 1. 1045707-16-1|Morpholino(3-nitro-1H-pyrazol-5-yl)methanone|BLD Pharm [bldpharm.com]

- 2. US8716274B2 - Heteroaryl pyridone and aza-pyridone compounds - Google Patents [patents.google.com]

- 3. CAS:1045707-16-1, Morpholino(3-nitro-1H-pyrazol-5-yl)methanone-毕得医药 [bidepharm.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Characterization of Novel Chemical Entities: An In-depth Technical Guide for Researchers

A Note on CAS 1045707-16-1: As of this writing, publicly accessible, detailed characterization data for the chemical entity designated by CAS number 1045707-16-1 is not available. This may be due to a variety of reasons, including its status as a novel or proprietary compound, or limited publication of research findings.

This guide, therefore, provides a comprehensive framework for the characterization of a novel chemical entity, using the principles and techniques that would be applied to a compound like CAS 1045707-16-1. We will refer to our subject compound hypothetically as "Innovarene." This document is intended to serve as a detailed whitepaper for researchers, scientists, and professionals in drug development, offering insights into the essential methodologies for elucidating the structure, purity, and physicochemical properties of a newly synthesized molecule.

Part 1: Foundational Structural Elucidation

The initial and most critical phase in the characterization of a novel compound is the unambiguous determination of its chemical structure. This process relies on a combination of spectroscopic and spectrometric techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. Key parameters to analyze are:

-

Chemical Shift (δ): Indicates the electronic environment of the proton.

-

Integration: Proportional to the number of protons giving rise to the signal.

-

Multiplicity (Splitting Pattern): Reveals the number of neighboring protons.

-

-

¹³C NMR (Carbon NMR): This technique provides information about the number and types of carbon atoms in the molecule.

-

2D NMR Techniques (COSY, HSQC, HMBC): These advanced experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.

-

Experimental Protocol: Acquiring High-Quality NMR Data for "Innovarene"

-

Sample Preparation: Dissolve ~5-10 mg of "Innovarene" in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition: Acquire a standard suite of experiments: ¹H, ¹³C, COSY, HSQC, and HMBC.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction) and interpret the spectra to assemble the structure of "Innovarene."

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its elemental composition.

-

High-Resolution Mass Spectrometry (HRMS): This is essential for determining the accurate mass of the molecule, which allows for the calculation of its elemental formula.

-

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can provide valuable clues about the different structural components of the molecule.

Experimental Protocol: HRMS Analysis of "Innovarene"

-

Sample Preparation: Prepare a dilute solution of "Innovarene" in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: Choose an appropriate ionization technique based on the polarity and thermal stability of the compound. Common techniques include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

-

Analysis: Analyze the sample on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Interpretation: Determine the accurate mass of the molecular ion and use this to calculate the elemental formula.

Table 1: Hypothetical Foundational Characterization Data for "Innovarene"

| Parameter | Technique | Result | Interpretation |

| Molecular Formula | HRMS | C₂₀H₂₂N₂O₄ | Confirmed elemental composition |

| Molecular Weight | HRMS | 354.1580 [M+H]⁺ | Corresponds to the proposed molecular formula |

| ¹H NMR | 400 MHz NMR | Complex multiplet pattern | Indicates a complex molecular structure with multiple distinct proton environments |

| ¹³C NMR | 100 MHz NMR | 20 distinct signals | Confirms the presence of 20 carbon atoms in the molecule |

Part 2: Purity Assessment and Physicochemical Profiling

Once the structure of a novel compound is established, it is crucial to determine its purity and characterize its fundamental physicochemical properties.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a chemical compound.

-

Reverse-Phase HPLC (RP-HPLC): This is the most common mode of HPLC for drug-like molecules. A nonpolar stationary phase is used with a polar mobile phase.

-

Method Development: A robust HPLC method must be developed to ensure that all potential impurities are separated from the main compound. This involves optimizing the column, mobile phase composition, gradient, flow rate, and detection wavelength.

-

Purity Assessment: The purity of the sample is typically determined by the area percentage of the main peak in the chromatogram.

Experimental Protocol: RP-HPLC Purity Analysis of "Innovarene"

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where "Innovarene" has maximum absorbance.

-

Sample Preparation: Prepare a stock solution of "Innovarene" in a suitable solvent (e.g., methanol) and dilute to an appropriate concentration for analysis.

-

Analysis: Inject the sample and integrate the peaks in the resulting chromatogram to determine the area percentage of the main peak.

Caption: A simplified signaling pathway illustrating a hypothetical mechanism of action.

References

-

Spectrometric Identification of Organic Compounds; Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L., Eds.; John Wiley & Sons, 2014. [Link]

-

Introduction to High Performance Liquid Chromatography; Snyder, L. R., Kirkland, J. J., Dolan, J. W., Eds.; John Wiley & Sons, 2011. [Link]

-

ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology; International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005. [Link]

Crystal Structure Analysis of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone: A Comprehensive Technical Guide

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound Morpholino(3-nitro-1H-pyrazol-5-yl)methanone (Formula: C₈H₁₀N₄O₄; CAS: 1045707-16-1) represents a highly versatile heterocyclic building block utilized in the design of kinase inhibitors and cytokine release inhibitory drugs (CRIDs). Understanding its solid-state architecture is critical for rational drug design, as the spatial arrangement directly dictates its physicochemical properties, solubility, and receptor-binding modalities.

This whitepaper provides an authoritative, deep-dive analysis into the theoretical and extrapolated crystallographic properties of this scaffold. By dissecting the causality behind its conformational preferences—specifically the interplay between the planar 3-nitro-1H-pyrazole ring, the flexible methanone linker, and the sterically demanding morpholine chair—this guide establishes a robust framework for structural analysis and experimental validation.

Molecular Architecture & Conformational Causality

The molecular structure of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone is governed by competing electronic and steric forces. To understand its crystal packing, we must isolate its three core domains:

-

The 3-Nitro-1H-pyrazole Core: Pyrazole is a five-membered heteroaromatic ring. The highly electron-withdrawing nature of the nitro group (-NO₂) at the C3 position depletes electron density from the aromatic system. Causality: This inductive effect significantly increases the acidity of the N1-H proton, transforming it into a highly potent hydrogen-bond donor. As seen in related 3-nitro-pyrazole derivatives, this dictates the primary supramolecular motif in the solid state [1].

-

The Methanone (Amide) Linker: The carbonyl group bridges the pyrazole and morpholine rings. While amides typically exhibit partial double-bond character that favors a planar geometry, complete coplanarity across the entire molecule is energetically unfavorable. Causality: Steric clashing between the equatorial protons of the morpholine ring and the C4-H of the pyrazole forces a distinct dihedral twist (torsion angle) [2].

-

The Morpholine Moiety: In the crystalline state, morpholine derivatives overwhelmingly adopt a chair conformation [4]. Causality: The chair conformation minimizes 1,3-diaxial interactions, representing the global energy minimum. The nitrogen atom of the morpholine typically exhibits sp²-like character due to its conjugation with the adjacent carbonyl, flattening the region immediately around the amide bond.

Conformational logic and intermolecular interaction map driving the crystal packing.

Experimental Methodologies: A Self-Validating System

To achieve high-resolution structural data, the synthesis and crystallization must be tightly controlled. The following protocols are designed as self-validating loops, ensuring that errors are caught before advancing to the computationally expensive X-ray diffraction phase.

Protocol A: Synthesis & Purification

The synthesis relies on the activation of 3-nitro-1H-pyrazole-5-carboxylic acid, followed by amidation [3].

-

Activation: Suspend 3-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under N₂. Add oxalyl chloride (1.2 eq) dropwise at 0°C, followed by a catalytic amount of DMF.

-

Causality: Oxalyl chloride is preferred over thionyl chloride to prevent the formation of difficult-to-remove sulfurous byproducts, ensuring higher purity for crystallization.

-

-

Amidation: Once gas evolution ceases, concentrate the acid chloride in vacuo. Resuspend in DCM and cool to 0°C. Add morpholine (1.1 eq) and triethylamine (1.5 eq) dropwise. Stir for 4 hours at room temperature.

-

Self-Validation Checkpoint (LC-MS/TLC): Before proceeding, verify the mass (m/z [M+H]⁺ = 227.2). If unreacted acid remains, do not proceed to crystallization; re-purify via silica gel chromatography (EtOAc/Hexane gradient) to prevent co-crystallization of impurities.

Protocol B: Single-Crystal Growth via Vapor Diffusion

-

Dissolve 20 mg of the purified compound in a minimum volume (approx. 0.5 mL) of a good solvent (e.g., Acetone).

-

Transfer the solution to a 2 mL inner vial.

-

Place the inner vial inside a 20 mL outer vial containing 5 mL of an antisolvent (e.g., n-Hexane or Pentane). Seal the outer vial tightly.

-

Allow to stand undisturbed at 20°C for 3–7 days.

-

Causality: Vapor diffusion allows for a highly controlled, slow supersaturation rate, which is critical for growing macroscopic, defect-free single crystals rather than microcrystalline powders.

-

Protocol C: SCXRD Data Collection

-

Mounting: Select a crystal with dimensions roughly 0.2 × 0.15 × 0.1 mm. Coat in Paratone-N oil and mount on a MiTeGen loop. Flash-cool to 100 K in a nitrogen cold stream.

-

Causality: Cooling to 100 K minimizes thermal motion (anisotropic displacement parameters), allowing for the accurate resolution of hydrogen atom positions, which are critical for mapping the N-H···O network.

-

-

Self-Validation Checkpoint (Mosaicity): Collect 20 initial diffraction frames. Calculate the mosaicity. If mosaicity > 0.6° , the crystal is internally strained or twinned. Halt the experiment and mount a new crystal. Proceeding with high mosaicity yields unrefinable data.

-

Data Collection: Utilize Mo Kα radiation (λ = 0.71073 Å). Collect data up to a resolution of sinθ/λ ≈ 0.65 Å⁻¹.

Step-by-step self-validating workflow for Single-Crystal X-Ray Diffraction.

Quantitative Data Presentation

Based on the isostructural analysis of related pyrazole-methanone and morpholine derivatives[1, 4], the anticipated crystallographic parameters for Morpholino(3-nitro-1H-pyrazol-5-yl)methanone are summarized below.

Table 1: Expected Crystallographic Parameters

| Parameter | Value / Description |

| Chemical Formula | C₈H₁₀N₄O₄ |

| Formula Weight | 226.20 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Volume (V) | ~1050 - 1150 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (ρ) | ~1.45 - 1.55 g/cm³ |

| Absorption Coefficient (μ) | ~0.12 mm⁻¹ |

Table 2: Key Bond Lengths and Angles (Theoretical Benchmarks)

| Structural Feature | Atoms Involved | Expected Value | Causality / Significance |

| Amide Bond Length | C(carbonyl) - N(morpholine) | 1.33 - 1.35 Å | Indicates partial double-bond character due to resonance. |

| Carbonyl Bond Length | C=O | 1.22 - 1.24 Å | Standard for conjugated amides; elongates slightly if acting as an H-bond acceptor. |

| Nitro Group Length | N - O | 1.21 - 1.23 Å | Highly symmetric unless involved in asymmetric intermolecular interactions. |

| Pyrazole Planarity | N1-N2-C3-C4-C5 | RMSD < 0.02 Å | The aromatic ring remains strictly planar. |

| Dihedral Twist | Pyrazole(Plane) - Carbonyl(Plane) | 30° - 50° | Relieves steric clash between the pyrazole C4-H and morpholine equatorial protons. |

Supramolecular Assembly & Hirshfeld Surface Dynamics

The macroscopic properties of the bulk powder (e.g., melting point, dissolution rate) are dictated by the 3D supramolecular network.

Primary Hydrogen Bonding (N-H···O): The crystal lattice is primarily stabilized by strong, classical intermolecular hydrogen bonds. The N1-H of the pyrazole acts as the donor, while the carbonyl oxygen of the methanone (or the oxygen of the nitro group) acts as the acceptor. Because the molecule contains one strong donor and multiple strong acceptors, it typically forms 1D polymeric chains or 2D sheets parallel to the crystallographic axes.

Secondary Interactions (C-H···O): The morpholine ring, while sterically bulky, provides multiple C-H donors. These engage in non-classical, weak C-H···O interactions with the oxygen atoms of the morpholine ring of adjacent molecules or the nitro group [4]. These secondary interactions stitch the 1D chains into a cohesive 3D framework, significantly increasing the lattice energy and thermal stability of the crystal.

Conclusion

The crystal structure of Morpholino(3-nitro-1H-pyrazol-5-yl)methanone is a masterclass in competing intramolecular forces. By understanding how the electron-withdrawing nitro group activates the pyrazole N-H for hydrogen bonding, and how the steric bulk of the morpholine chair forces a dihedral twist at the methanone linker, researchers can accurately predict its solid-state behavior. Adhering to the self-validating crystallization and SCXRD protocols outlined herein ensures the generation of high-fidelity, publication-ready structural data.

References

-

Creegan, S. E., Ridenour, J. A., Caruana, P. A., Giles, I. D., & Kerr, A. T. (2025). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. Acta Crystallographica Section E: Crystallographic Communications.[Link]

-

Suponitsky, K. Y., & Strizhenko, K. V. (2023). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Molbank, 2023(1), M1533.[Link]

- European Patent Office. (2020).

-

Hein, M., & Langer, P. (2018). Crystal structure of 4-(pyrazin-2-yl)morpholine. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 2), 137-140.[Link]

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of Nitropyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the multifaceted mechanisms of action attributed to nitropyrazole compounds. Moving beyond a superficial overview, we will dissect the core pathways and molecular interactions that underpin the diverse biological activities of this promising class of heterocyclic molecules. The content herein is structured to provide a logical and experimentally supported narrative, designed to empower researchers in their pursuit of novel therapeutics.

Introduction: The Therapeutic Promise of a Privileged Scaffold

The pyrazole ring system is a cornerstone of medicinal chemistry, renowned for its metabolic stability and versatile synthetic accessibility.[1][2][3][4] The introduction of a nitro group onto this scaffold dramatically alters its physicochemical properties, bestowing upon it a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5][6] However, the very feature that confers this therapeutic potential—the electron-withdrawing nitro group—also introduces a layer of mechanistic complexity and potential toxicological concerns that warrant careful investigation.[5] This guide will illuminate the current understanding of how these compounds exert their effects at a molecular level.

Direct Enzymatic Inhibition: A Primary Modality of Action

A significant body of evidence points to direct enzyme inhibition as a primary mechanism by which nitropyrazole derivatives elicit their biological responses. The pyrazole scaffold serves as a versatile framework for engaging with the active sites of various enzymes, while the nitro group and other substituents can be tailored to enhance potency and selectivity.

Inhibition of Cyclooxygenase (COX) Enzymes

Certain nitropyrazole-containing compounds have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[7] Molecular docking studies suggest that the nitro group can form crucial interactions with key amino acid residues within the COX-2 active site. For instance, the carboxylic group of some designed nitropyrazole compounds has been shown to form ionic interactions with Arginine 120 (Arg120) and a hydrogen bond with Tyrosine 355 (Tyr355), which are critical for inhibitory activity.[7]

Modulation of Kinase Activity

Kinases represent a major class of enzymes targeted by nitropyrazole derivatives in the context of cancer and inflammatory diseases.

-

c-Jun N-terminal Kinase (JNK): Aminopyrazole derivatives, a related class, have demonstrated potent and selective inhibition of JNK3.[8] Structural studies have revealed that the planarity of the pyrazole ring and the nature of its substituents are crucial for achieving selectivity over other kinases like p38.[8]

-

PI3K/Akt/mTOR Pathway: Several studies have implicated pyrazole derivatives in the inhibition of the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival.[9][10][11] For example, certain bis(dimethylpyrazolyl)-s-triazine derivatives have been shown to potently inhibit EGFR and downstream effectors like PI3K, Akt, and mTOR, leading to apoptosis in cancer cells.

Inhibition of Nitric Oxide Synthase (NOS)

Some pyrazole-containing compounds, particularly those with an amidine functional group, are potent inhibitors of nitric oxide synthase (NOS) isoforms.[3] For instance, 1H-pyrazole-1-carboxamidine (PCA) inhibits inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS) with high potency.[3] The inhibition is competitive with the substrate L-arginine, suggesting that these compounds bind to the active site of the enzyme.[3]

Table 1: Representative Nitropyrazole and Pyrazole Derivatives as Enzyme Inhibitors

| Compound Class | Target Enzyme(s) | Potency (IC50/GI50) | Key Findings | Reference(s) |

| Pyrazole Carboxamidines | iNOS, eNOS, nNOS | IC50 ≈ 0.2 µM (for PCA) | Competitive inhibition with L-arginine. | [3] |

| Aminopyrazoles | JNK3 | IC50 < 1 nM (for compound 26k) | High selectivity over JNK1, JNK2, and p38. | [8] |

| Bis(dimethylpyrazolyl)-s-triazines | EGFR, PI3K, Akt, mTOR | IC50 = 61 nM (for EGFR, compound 4f) | Induces apoptosis in cancer cells. | |

| 4-Cyano-1,5-diphenylpyrazoles | Not specified | GI50 = 40 nM (against IGROVI ovarian tumor) | Exhibits anti-estrogenic and cytotoxic effects. | [6] |

Modulation of Intracellular Signaling Pathways

Beyond direct enzyme inhibition, nitropyrazoles can profoundly influence cellular function by modulating key signaling cascades. This often occurs downstream of initial target engagement or as a consequence of cellular stress responses.

The PI3K/Akt/mTOR Signaling Cascade

As mentioned, the PI3K/Akt/mTOR pathway is a frequent target. Inhibition of this pathway by nitropyrazole derivatives can lead to a reduction in cell proliferation and the induction of apoptosis.[10] The mechanism can involve direct inhibition of kinases within the pathway or indirect modulation through upstream regulators.

Figure 1: Putative inhibition of the PI3K/Akt/mTOR pathway by nitropyrazole compounds.

The Double-Edged Sword: The Role of the Nitro Group and Oxidative Stress

The nitroaromatic functionality is central to the bioactivity of these compounds, often acting as a "pro-drug" that is metabolically activated within the cell. This activation, however, can also be a source of cytotoxicity.

Reductive Metabolism and the Generation of Reactive Species

The nitro group of nitropyrazole compounds can undergo enzymatic reduction, primarily by nitroreductase enzymes, to form nitroso and hydroxylamine intermediates, and ultimately the corresponding amine.[12][13][14] During this process, reactive oxygen species (ROS) and reactive nitrogen species (RNS) can be generated.[5][15][16] This increase in oxidative and nitroxidative stress can have profound cellular consequences.

Figure 2: Reductive metabolism of nitropyrazoles and subsequent generation of reactive species.

Downstream Consequences of Oxidative Stress

The accumulation of ROS/RNS can lead to a variety of cellular outcomes:

-

DNA Damage: Increased oxidative stress can cause DNA strand breaks and base modifications, contributing to the genotoxic and cytotoxic effects observed for some nitropyrazoles.[5]

-

Apoptosis: The cellular damage induced by ROS/RNS can trigger programmed cell death (apoptosis) through various signaling pathways.

-

Modulation of Redox-Sensitive Signaling: ROS and RNS can act as signaling molecules themselves, influencing pathways such as those regulated by NF-κB and MAP kinases.[15][17]

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the putative mechanisms of action of novel nitropyrazole compounds, a combination of biochemical and cell-based assays is essential.

Protocol: In Vitro Enzyme Inhibition Assay (Kinase Activity)

This protocol provides a general framework for assessing the inhibitory potential of a nitropyrazole compound against a specific protein kinase.

-

Reagent Preparation:

-

Prepare a stock solution of the nitropyrazole compound in a suitable solvent (e.g., DMSO).

-

Prepare assay buffer (e.g., Tris-HCl buffer containing MgCl₂, DTT, and BSA).

-

Prepare solutions of the kinase, its specific substrate peptide, and ATP at appropriate concentrations in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add a small volume of the nitropyrazole compound at various concentrations (serial dilutions). Include a vehicle control (DMSO only) and a positive control inhibitor.

-

Add the kinase and substrate peptide to each well and incubate for a short period to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection:

-

Quantify the amount of phosphorylated substrate using a suitable detection method, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the substrate.

-

Luminescence-based assay: Using a system that measures the amount of ATP remaining after the reaction.

-

Fluorescence-based assay: Using a phosphorylation-specific antibody and a fluorescently labeled secondary antibody.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the nitropyrazole compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[18]

-

Protocol: Western Blotting for Signaling Pathway Analysis

This protocol describes the detection of changes in the phosphorylation status of key signaling proteins (e.g., Akt) in cells treated with a nitropyrazole compound.[19][20][21]

-

Cell Culture and Treatment:

-

Culture the desired cell line to an appropriate confluency.

-

Treat the cells with the nitropyrazole compound at various concentrations and for different time points. Include an untreated control.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane extensively with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the target protein (e.g., anti-total-Akt) or a housekeeping protein (e.g., β-actin or GAPDH).

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein or housekeeping protein levels.

-

Figure 3: A generalized workflow for Western blot analysis.

Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.[22][23][24]

-

Cell Preparation:

-

Seed cells in a 96-well plate or other suitable culture vessel and allow them to adhere overnight.

-

-

Probe Loading:

-

Remove the culture medium and wash the cells with a warm buffer (e.g., PBS or HBSS).

-

Load the cells with H2DCFDA (typically 5-10 µM) in the warm buffer and incubate at 37°C in the dark for 30-60 minutes.

-

-

Treatment:

-

Wash the cells to remove excess probe.

-

Add fresh culture medium or buffer containing the nitropyrazole compound at various concentrations. Include a positive control for ROS induction (e.g., H₂O₂) and a vehicle control.

-

Incubate for the desired time period.

-

-

Measurement:

-

Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. The excitation and emission wavelengths for the oxidized product, dichlorofluorescein (DCF), are typically around 485 nm and 535 nm, respectively.

-

-

Data Analysis:

-

Normalize the fluorescence intensity of the treated cells to that of the vehicle control to determine the fold increase in ROS production.

-

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of nitropyrazole compounds is highly dependent on their substitution pattern.[1][6][25] Quantitative structure-activity relationship (QSAR) studies have been employed to build predictive models for the activity of these derivatives.[25][26][27][28][29] Future research will likely focus on:

-

Fine-tuning selectivity: Modifying the pyrazole scaffold to enhance selectivity for specific enzyme isoforms or signaling pathways to minimize off-target effects.

-

Modulating redox properties: Designing compounds with controlled rates of metabolic activation to optimize therapeutic efficacy while reducing toxicity.

-

Multi-target drug design: Developing nitropyrazole derivatives that can simultaneously modulate multiple targets involved in a disease process.

Conclusion

The putative mechanisms of action for nitropyrazole compounds are complex and multifaceted, involving a combination of direct enzyme inhibition, modulation of key signaling pathways, and the induction of oxidative stress. A thorough understanding of these mechanisms is crucial for the rational design and development of safe and effective nitropyrazole-based therapeutics. The experimental approaches outlined in this guide provide a robust framework for elucidating the specific molecular targets and cellular effects of novel compounds in this promising chemical class.

References

-

Guyot, L., Simon, F., Garcia, J., Vanhalle, F., Vilchez, G., Bardel, C., Manship, B., Puisieux, A., Machon, C., Jacob, G., Guitton, J., & Payen, L. (2019). Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. Toxicology and Applied Pharmacology, 381, 114712. [Link]

-

PCBIS. (n.d.). Measurement of intracellular reactive oxygen species (ROS). Retrieved from [Link]

-

Latoscha, A., & Panthel, K. (2020). Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells. Bio-protocol, 10(17), e3749. [Link]

-

An, S., Lee, J. O., Lee, J., Lee, S. K., Lee, S., Kim, J., ... & Lee, J. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(48), 33355-33364. [Link]

-

Absin. (2025). Cellular reactive oxygen species (ROS) assay strategy. Retrieved from [Link]

-

Stankova, I., Stankov, S., & Zlatkov, A. (2018). Docking studies of some pyrazole containing compounds in the cyclooxygenase-2 active site. Macedonian pharmaceutical bulletin, 64(1), 19-26. [Link]

-

Magalhães, R. P., & Trossini, G. H. G. (2021). A standard operating procedure for an enzymatic activity inhibition assay. MethodsX, 8, 101314. [Link]

-

ResearchGate. (2012). What is the best or suitable protocol to detect the accumulation of reactive oxygen species in cell culture? Retrieved from [Link]

-

Cytiva. (2025). Western blot protocol: A simple 7-step guide to protein detection. Retrieved from [Link]

-

Boster Biological Technology. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Retrieved from [Link]

-

Li, Y., Zhang, J., & Wang, Y. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(17), 3959. [Link]

-

Creative Biogene. (n.d.). Enzyme Kinetic Assay. Retrieved from [Link]

-

Azure Biosystems. (n.d.). 6 Western Blotting Steps. Retrieved from [Link]

-

ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay? Retrieved from [Link]

-

Southan, G. J., Szabó, C., & Thiemermann, C. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical pharmacology, 54(3), 443-450. [Link]

-

National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

-

Haba, H., Bou-Salah, L., Trifa, F., Laabed, A., Villemin, D., & Mostefa-Kara, B. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 12(4), 4705-4730. [Link]

-

Al-Abdullah, E. S., Al-Dies, A. M., El-Meguid, M. A., & Al-Omair, M. A. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS omega, 7(44), 40386-40402. [Link]

-

James, J. P., T, A. T. C., Priya, S., & Dixit, S. R. (2022). Molecular interactions of the pyrazole derivatives with the active site of protein. Journal of Applied Pharmaceutical Science, 12(08), 101-108. [Link]

-

Campeau, L. C., Chen, Q., Gibe, R., Nappi, M., Razler, T. M., & Sheng, J. (2021). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC medicinal chemistry, 12(11), 1846-1852. [Link]

-

Hayakawa, M., Kaizawa, H., & Moritomo, H. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current topics in medicinal chemistry, 13(22), 2984-3002. [Link]

-

Al-Warhi, T., Al-Dies, A. M., Al-Omair, M. A., & El-Gazzar, A. R. (2022). Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. ACS omega, 7(38), 34493-34507. [Link]

-

Askwith, T., & Williams, C. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Antibiotics, 10(5), 513. [Link]

-

Ghosh, A., & Naskar, K. (2020). Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. Chemical biology & drug design, 95(5), 481-493. [Link]

-

ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

-

Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2010). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Archiv der Pharmazie, 343(7), 405-412. [Link]

-

Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

-

Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors. Expert opinion on investigational drugs, 27(1), 1-12. [Link]

-

ResearchGate. (2025). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Retrieved from [Link]

-

Burov, Y. V., & Basistov, A. A. (2002). Modeling of the anticancer action for radical derivatives of nitroazoles: quantitative structure-activity relationship (QSAR) study. Journal of molecular modeling, 8(4), 111-122. [Link]

-

Ackerley Lab. (n.d.). Bacterial Nitroreductase Enzymes. Retrieved from [Link]

-

Chang, Y. C., Lin, T. H., Chen, Y. T., Huang, N. K., & Chen, W. L. (2025). A Novel Gastrodin Derivative with Neuroprotection Promotes NGF-Mimic Activity by Targeting INSR and ACTN4 to Activate PI3K/Akt Signaling Pathway in PC12 Cells. International Journal of Molecular Sciences, 26(6), 3237. [Link]

-

ResearchGate. (n.d.). Interactions of the active site residues with compounds 1–7 (residues in green and gray refer to hydrogen‐bonding and Van der Waal's interactions, respectively). Retrieved from [Link]

-

Radi, R. (2018). Nitroxidative Stress, Cell—Signaling Pathways, and Manganese Porphyrins: Therapeutic Potential in Neuropathic Pain. Antioxidants, 7(12), 180. [Link]

-

Čėnas, N., Nemeikaitė-Čėnienė, A., & Anusevičius, Ž. (2018). The Catalysis Mechanism of E. coli Nitroreductase A, a Candidate for Gene-Directed Prodrug Therapy: Potentiometric and Substrate Specificity Studies. Catalysts, 8(7), 282. [Link]

-

Stankova, I., Stankov, S., & Zlatkov, A. (2022). Biochemical, Structural Analysis, and Docking Studies of Spiropyrazoline Derivatives. Molecules, 27(11), 3465. [Link]

-

Sisson, G., Jeong, J. Y., & Goodwin, A. (2001). Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori. Antimicrobial agents and chemotherapy, 45(12), 3487-3492. [Link]

-

Čėnas, N., Nemeikaitė-Čėnienė, A., & Anusevičius, Ž. (2018). Mechanism of Two-/Four-Electron Reduction of Nitroaromatics by Oxygen-Insensitive Nitroreductases: The Role of a Non-Enzymatic Reduction Step. International journal of molecular sciences, 19(7), 1989. [Link]

-

Papa, E., & Gramatica, P. (2010). QSAR models for the (eco-)toxicological characterization and prioritization of emerging pollutants: case studies and potential a. QSAR & Combinatorial Science, 29(8), 958-967. [Link]

-

Lavagna, G., Ceni, E., & Mello, T. (2008). Pyrazoles and pyrazolines as neural and inducible nitric oxide synthase (nNOS and iNOS) potential inhibitors (III). Bioorganic & medicinal chemistry, 16(22), 9789-9796. [Link]

-

R Discovery. (2025). Designing of Pyrazole Derivatives Using 3D-QSAR, ADMET, Molecular Docking and MD Simulations for Enhanced Antibacterial Properties. Retrieved from [Link]

-

Chiou, G. C., & Li, B. (1998). Release of Nitric Oxide by N-nitropyrazoles in Rabbit Lacrimal Gland Cell Culture. Journal of ocular pharmacology and therapeutics, 14(2), 143-150. [Link]

-

Fischer, N., & Klapötke, T. M. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6489. [Link]

-

ResearchGate. (n.d.). Signal transduction by nitric oxide in cellular stress responses. Retrieved from [Link]

-

Microbe Notes. (2023). Allosteric Inhibition: Mechanism, Cooperativity, Examples. Retrieved from [Link]

-

PLOS One. (n.d.). Tyrosine nitration of cytosolic peroxidase is probably triggered as a long distance signaling response in sunflower seedling cotyledons subjected to salt stress. Retrieved from [Link]

-

Davis, K. L., Martin, E., & Turko, I. V. (2004). Reactive nitrogen species in cellular signaling. IUBMB life, 56(10), 601-605. [Link]

Sources

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 8. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ackerleylab.com [ackerleylab.com]

- 13. Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Tyrosine nitration of cytosolic peroxidase is probably triggered as a long distance signaling response in sunflower seedling cotyledons subjected to salt stress | PLOS One [journals.plos.org]

- 17. Reactive nitrogen species in cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. cytivalifesciences.com [cytivalifesciences.com]

- 21. bosterbio.com [bosterbio.com]

- 22. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 23. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cellular reactive oxygen species (ROS) assay strategy [absin.net]

- 25. Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Modeling of the anticancer action for radical derivatives of nitroazoles: quantitative structure-activity relationship (QSAR) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 29. discovery.researcher.life [discovery.researcher.life]

An In-Depth Technical Guide to the Initial Biological Screening of Novel Pyrazole Amides

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives, particularly pyrazole amides, are subjects of intense research due to their wide-ranging pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] This guide provides a comprehensive framework for the initial biological screening of novel pyrazole amide libraries. It is designed for researchers, scientists, and drug development professionals, offering a narrative that synthesizes technical protocols with the strategic rationale behind experimental choices. We will detail a logical, multi-stage screening cascade—from primary high-throughput screens to secondary confirmation and early safety profiling—ensuring a robust and efficient path from a chemical library to validated hit compounds.

Strategic Foundations of a Screening Campaign

Before initiating any wet-lab experiments, a well-defined strategy is paramount. The success of a screening campaign is not merely in the execution of assays but in the intellectual framework that guides it.

The Significance of the Pyrazole Amide Scaffold

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[3] This structure is a cornerstone in drug development for several reasons:

-

Pharmacological Versatility: Pyrazole-containing drugs have demonstrated efficacy across a multitude of therapeutic areas, including inflammation (Celecoxib), oncology (Crizotinib, Ruxolitinib), and infectious diseases.[1][3][5]

-

Synthetic Tractability: The pyrazole ring is readily synthesized and modified, allowing chemists to create large, diverse libraries of derivatives.[2]

-

Physicochemical Properties: The pyrazole moiety can act as both a hydrogen bond donor and acceptor, enabling it to form critical interactions with biological targets. It often serves as a bioisosteric replacement for other rings, which can improve properties like metabolic stability and solubility.[6]

The addition of an amide linkage to the pyrazole core introduces further structural diversity and opportunities for target engagement, making novel pyrazole amides a rich source for drug discovery.[7][8]

Target Selection and Assay Development

The initial step is to define the biological question. Are we targeting a specific enzyme, receptor, or a cellular pathway? For pyrazole amides, a common and highly relevant target class is the protein kinase family, which is central to oncology and inflammation research.[9][10]

Causality in Assay Choice: The choice of assay technology is critical and should be tailored to the target. For a kinase inhibitor screen, a biochemical assay that directly measures enzymatic activity is often the best starting point. Luminescence-based assays, such as those that quantify the depletion of ATP (a universal kinase substrate), are highly suitable for high-throughput screening (HTS) because they are robust, scalable, and less prone to interference from fluorescent compounds.[11][12]

The Primary Screening Cascade: Identifying Initial Hits

The goal of the primary screen is to rapidly test thousands of compounds at a single concentration to identify "hits"—compounds that display a desired level of activity. This process must be efficient, reproducible, and statistically sound.

Assay Quality Control: The Z'-Factor

A screening assay is only as reliable as its ability to distinguish a true signal from background noise.[13] The Z'-factor (Z-prime) is the industry-standard metric for quantifying assay quality.[14][15][16] It incorporates the means and standard deviations of both the positive and negative controls.

Formula for Z'-Factor: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|[17]

Where:

-

SD_pos and Mean_pos are the standard deviation and mean of the positive control.

-

SD_neg and Mean_neg are the standard deviation and mean of the negative control.

| Z'-Factor Value | Assay Quality | Interpretation |

| > 0.5 | Excellent | A clear separation exists between positive and negative controls. Ideal for HTS.[14][15] |

| 0 to 0.5 | Marginal | The assay is acceptable but may have higher variability or a smaller dynamic range.[14] |

| < 0 | Unacceptable | Significant overlap between controls; the assay is not suitable for screening.[15] |

An assay must consistently achieve a Z'-factor ≥ 0.5 before proceeding with a full library screen.[13]

Workflow for Primary High-Throughput Screening (HTS)

The following diagram outlines a typical HTS workflow for identifying kinase inhibitors from a novel pyrazole amide library.

Caption: High-Throughput Screening (HTS) workflow for pyrazole amides.

Detailed Protocol: Luminescence-Based Kinase Assay

This protocol describes a primary screen using a universal luminescent kinase assay (e.g., Kinase-Glo®) which measures ATP consumption.[12]

Objective: To identify pyrazole amides that inhibit a target kinase by >50% at a single concentration (e.g., 10 µM).

Materials:

-

Target kinase (e.g., a MAP Kinase)

-

Kinase substrate (peptide or protein)

-

ATP (at a concentration near the Km for the enzyme)

-

Assay buffer (containing MgCl2)

-

Test compounds: 10 mM pyrazole amides in DMSO

-

Controls: DMSO (negative), Staurosporine (positive, a broad-spectrum kinase inhibitor)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

Procedure:

-

Compound Plating: Using an acoustic liquid handler, dispense 10 nL of each test compound, DMSO, and Staurosporine (final concentration 1 µM) into separate wells of the assay plate.

-

Enzyme/Substrate Addition: Prepare a master mix of kinase and substrate in assay buffer. Add 5 µL of this mix to each well.

-

Initiate Reaction: Prepare an ATP solution in assay buffer. Add 5 µL to each well to start the kinase reaction. The final volume is 10 µL, and the final compound concentration is 10 µM.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Detection: Add 10 µL of Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and initiates a luciferase reaction that produces light in proportion to the remaining ATP.

-

Readout: Incubate for another 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.

Data Analysis:

-

Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_pos) / (Lumi_neg - Lumi_pos))

-

Hit Selection: Compounds demonstrating ≥50% inhibition are designated as primary hits and selected for further validation.

Secondary and Confirmatory Assays: From Hits to Leads

Primary hits require rigorous validation to confirm their activity, determine their potency, and rule out assay artifacts.

Dose-Response Analysis and IC50 Determination

The first step is to confirm the activity of primary hits and quantify their potency by measuring the half-maximal inhibitory concentration (IC50).[18][19] This involves testing the compounds across a range of concentrations.

Protocol: IC50 Determination

-

Prepare a serial dilution series for each hit compound (e.g., 8 points, 3-fold dilutions starting from 30 µM).

-

Perform the same kinase assay as described in section 2.3, but with the concentration series for each compound.

-

Plot percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.[20]

Example Data Presentation:

| Compound ID | IC50 (µM) | Hill Slope | R² |

| PZA-001 | 0.15 | 1.1 | 0.99 |

| PZA-002 | 1.2 | 0.9 | 0.98 |

| PZA-003 | > 30 | N/A | N/A |

| Staurosporine | 0.01 | 1.0 | 0.99 |

Cell-Based Assays: Assessing Activity in a Biological Context

Biochemical assays are essential but occur in a highly artificial environment.[21] Cell-based assays are crucial for confirming that a compound can enter a cell and engage its target in a more physiologically relevant setting.[22][23][24]

Protocol: Cell Viability/Proliferation Assay (MTT Assay)

This protocol determines a compound's ability to inhibit the proliferation of a cancer cell line that is dependent on the target kinase.[20][25]

Objective: To determine the IC50 of hit compounds on cancer cell proliferation.

Materials:

-

Cancer cell line (e.g., HCT116)[26]

-

Complete culture medium

-

Hit compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Clear, flat-bottomed 96-well plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Add serially diluted compounds to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

-

Analysis: Calculate percent viability relative to the DMSO control and determine the IC50 value as described previously.

The following diagram illustrates the principle of target engagement moving from a simplified biochemical system to a complex cellular environment.

Caption: Progression from biochemical to cell-based assays.

Early ADME/Tox Profiling

In parallel with confirmation assays, it is prudent to evaluate basic Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This helps deprioritize compounds that may have excellent potency but poor drug-like properties.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a rapid, cell-free method to predict passive membrane permeability, a key factor in oral bioavailability.[27]

Principle: The assay measures the diffusion of a compound from a donor well, through a synthetic membrane coated with a lipid solution, into an acceptor well.[27][28]

Procedure Outline:

-

A filter plate (donor) is coated with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.

-

The test compound is added to the donor wells (typically in a buffer at pH 7.4).

-

The donor plate is placed on top of an acceptor plate containing buffer.

-

After incubation (e.g., 5-18 hours), the concentration of the compound in both the donor and acceptor wells is measured by UV-Vis spectroscopy or LC-MS/MS.[27][29]

-

The apparent permeability coefficient (Papp) is calculated.

Compounds with higher Papp values are more likely to be passively absorbed in the gastrointestinal tract.

Conclusion and Path Forward

The initial biological screening of novel pyrazole amides is a systematic process of attrition. It begins with a broad, high-throughput biochemical screen to identify a large set of primary hits. These hits are then subjected to a rigorous cascade of secondary and cell-based assays to confirm their activity, determine potency, and assess their effects in a more complex biological system. Early profiling of drug-like properties, such as permeability, helps to ensure that downstream efforts are focused on compounds with the highest probability of success. The validated, potent, and cell-active hits that emerge from this workflow serve as the starting point for lead optimization, marking a critical milestone in the drug discovery journey.

References

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Available at: [Link]

-

Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097–2115. Available at: [Link]

-

(2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link]

-

On HTS. (2023). Z-factor. Available at: [Link]

-

Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]

-

(2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

(2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development. Available at: [Link]

-

Hui, Y., & Wu, Z. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Available at: [Link]

-

(2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

Reaction Biology. Cell-based Assays for Drug Discovery. Available at: [Link]

-

Technology Networks. (2022). Biochemical and Cell-Based Assays for Targeted Cancer Drug Discovery and Development. Available at: [Link]

-

Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]

-

Suzuki, T., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. ACS Omega. Available at: [Link]

-

BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Available at: [Link]

-

Alfa Cytology. Cancer Cell-based Assays. Available at: [Link]

-

(2026). Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action. ResearchGate. Available at: [Link]

-

Technology Networks. (2026). New approaches reveal how cancer drugs work in their cellular context. Available at: [Link]

-